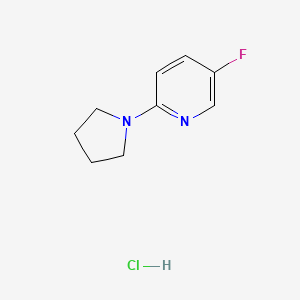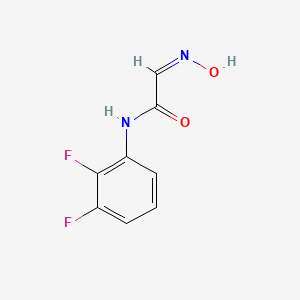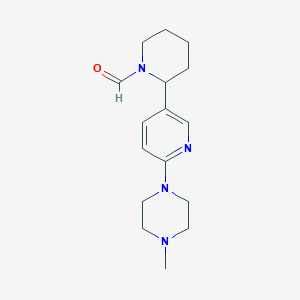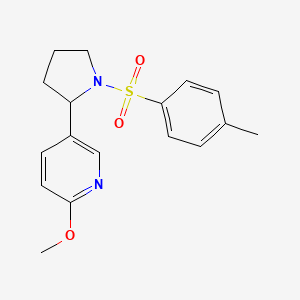![molecular formula C30H34F3N5O13 B11823511 L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)
L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- is a complex organic compound that combines several amino acids and a benzopyran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- involves multiple steps, each requiring specific reaction conditions The process typically starts with the protection of amino groups to prevent unwanted side reactions The amino acids are then sequentially coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure precision and efficiency. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzopyran moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the trifluoromethyl group, leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzopyran moiety can lead to quinone derivatives, while reduction of the trifluoromethyl group can yield various fluorinated compounds.
Aplicaciones Científicas De Investigación
L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with specific metabolic pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in amino acid metabolism, leading to altered cellular functions. The benzopyran moiety can also interact with cellular signaling pathways, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- is unique due to its combination of amino acids and a benzopyran derivative. Similar compounds include:
N-acetyl-L-asparagine: A simpler derivative with fewer amino acids.
L-asparagine: A basic amino acid without additional functional groups.
N-acetyl-L-aspartyl-L-glutamate: A compound involved in neurotransmission but lacking the benzopyran moiety.
Propiedades
Fórmula molecular |
C30H34F3N5O13 |
|---|---|
Peso molecular |
729.6 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]-[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(37-26(46)17(6-7-22(41)42)36-27(47)18(10-23(43)44)35-13(3)39)28(48)38(19(29(49)50)11-21(34)40)14-4-5-15-16(30(31,32)33)9-24(45)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H2,34,40)(H,35,39)(H,36,47)(H,37,46)(H,41,42)(H,43,44)(H,49,50)/t17-,18-,19-,25-/m0/s1 |
Clave InChI |
ZAZRRYGGGHBUOI-NUDCOPPTSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)


![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)

![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)

![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)



![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)
